![molecular formula C16H12ClFN2O3S2 B2977223 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895484-30-7](/img/structure/B2977223.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as Cmpd-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer research.
Applications De Recherche Scientifique
Anticancer Potential
Research on sulfonamide derivatives has highlighted their potential in anticancer therapies. The synthesis of various sulfonamide derivatives has led to the identification of compounds with notable cytotoxic activities against breast and colon cancer cell lines. For instance, a study by Ghorab et al. (2015) demonstrated that certain compounds exhibited potent anticancer activities, with one compound showing significant potency against breast cancer cell lines, suggesting the potential therapeutic applications of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Anti-inflammatory Activity
Sulfonamide compounds have also been explored for their anti-inflammatory properties. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-... and assessed their anti-inflammatory activity, finding that several compounds showed significant to moderate anti-inflammatory effects. This highlights the versatility of sulfonamide derivatives in targeting inflammation-related conditions (Sunder & Maleraju, 2013).
Enzyme Inhibition for Disease Treatment
The structural manipulation of sulfonamide derivatives has shown promise in the inhibition of specific enzymes, potentially useful in the treatment of diseases. Stec et al. (2011) investigated various heterocyclic analogues for their ability to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), crucial for cancer cell growth and survival. Their work suggests that certain analogues can serve as effective inhibitors, offering a pathway for developing new therapeutic agents (Stec, Andrews, Booker, et al., 2011).
Anticonvulsant Properties
Exploring sulfonamide derivatives for neurological applications, Farag et al. (2012) synthesized compounds incorporating a sulfonamide thiazole moiety and evaluated their anticonvulsant activities. Some synthesized compounds were effective in protecting against convulsions, indicating the potential of these compounds as anticonvulsant agents (Farag, Abd-Alrahman, Ahmed, et al., 2012).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and assessed for their antimicrobial efficacy. Darwish et al. (2014) aimed to create new heterocyclic compounds incorporating sulfamoyl moiety with potent antimicrobial properties. Their findings suggest that these novel compounds exhibit promising antibacterial and antifungal activities, supporting the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propriétés
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c1-9-2-7-12(17)15-14(9)20-16(24-15)19-13(21)8-25(22,23)11-5-3-10(18)4-6-11/h2-7H,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYNBZSJLIUZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)
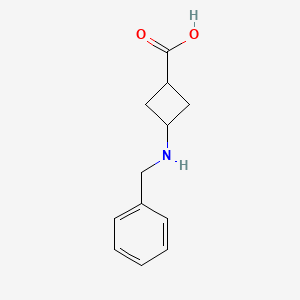
![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)
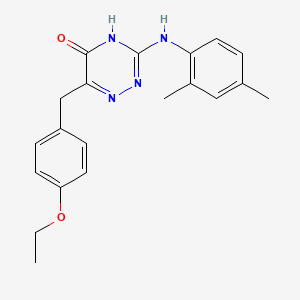
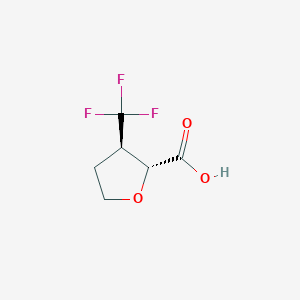
![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)
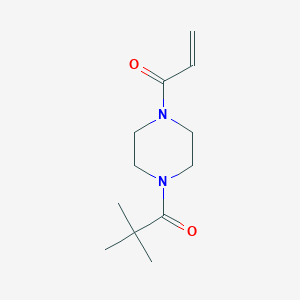

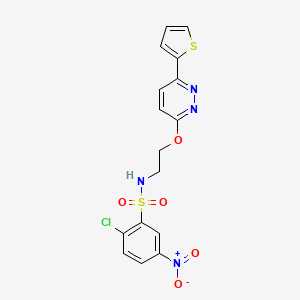
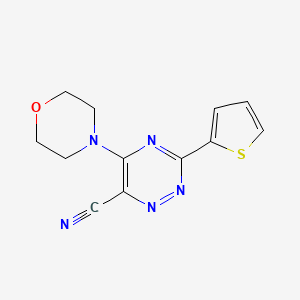
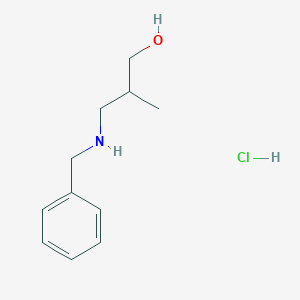
![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977163.png)
